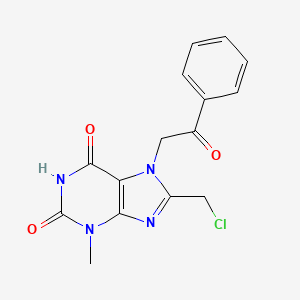

![molecular formula C15H16N6O2S B2485173 N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-04-8](/img/structure/B2485173.png)

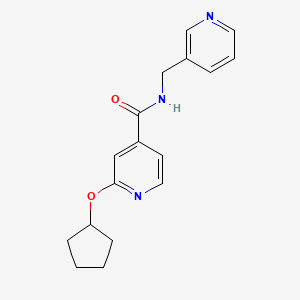

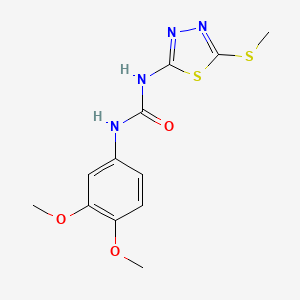

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves several steps, including heterocyclization, condensation reactions, and modifications to incorporate specific functional groups. These processes are designed to achieve the desired molecular structure with specific pharmacophore properties (Voitekhovich et al., 2005).

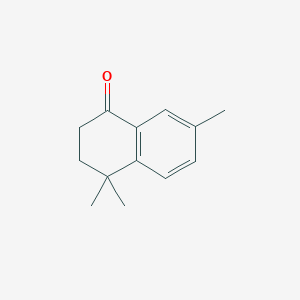

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography, which provides insights into the crystal packing, intermolecular interactions, and overall geometry of the molecule. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide was elucidated, revealing specific details about the molecular arrangement and bonding patterns (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds is influenced by their functional groups, which participate in various chemical reactions. These reactions can include cycloadditions, Michael reactions, and others that are pivotal for the synthesis of novel derivatives with intended biological activities (El Rayes et al., 2019).

Wissenschaftliche Forschungsanwendungen

Photodegradation Studies

Research into compounds with similar structures, such as sulfamethoxazole, has explored their photodegradation under various conditions. The study of the photochemical decomposition of sulfamethoxazole, which shares part of the chemical backbone with the compound , could offer insights into environmental stability and degradation pathways. Such studies are crucial for understanding the environmental fate of pharmaceuticals and chemicals (Wei Zhou & D. Moore, 1994).

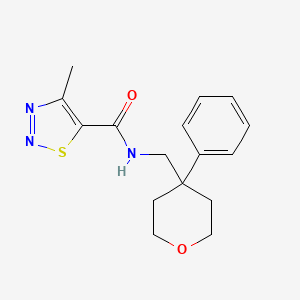

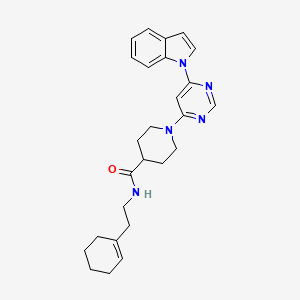

Synthesis of Heterocyclic Compounds

Research on the synthesis of new functionally substituted 1-R-tetrazoles and their amino derivatives provides valuable knowledge on heterocyclic chemistry, which is foundational in drug discovery and development. These synthetic routes and the exploration of heterocyclic compounds' properties are pivotal for creating new therapeutics and understanding their mechanisms (S. Voitekhovich et al., 2005).

Antimicrobial Activity

Compounds with structural similarities have been studied for their antimicrobial properties. For example, the synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents highlight the importance of structural modifications in enhancing antibacterial and antifungal activities. Such research is critical for the development of new antibiotics and understanding the structure-activity relationship (Bhushan A. Baviskar et al., 2013).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism, as demonstrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, offers insights into using microbial systems to study drug metabolism. This approach can yield significant amounts of drug metabolites for further studies, enabling a deeper understanding of a drug's pharmacokinetics and pharmacodynamics (M. Zmijewski et al., 2006).

Eigenschaften

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S/c1-9-6-4-5-7-12(9)21-15(17-19-20-21)24-11(3)14(22)16-13-8-10(2)23-18-13/h4-8,11H,1-3H3,(H,16,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSTXVWMUBOVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2485097.png)

![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)

![6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2485103.png)

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)